
3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, also known as MBQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound exhibits interesting biological activities and is being studied for its potential use as a therapeutic agent.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves the condensation of 4-methylbenzaldehyde with 2-aminobenzoic acid to form 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione. This intermediate is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to form the final product.
Starting Materials
4-methylbenzaldehyde, 2-aminobenzoic acid, 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid
Reaction
Step 1: Condensation of 4-methylbenzaldehyde with 2-aminobenzoic acid in the presence of a catalyst to form 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione., Step 2: Reaction of 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent to form 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione.
Mecanismo De Acción
The mechanism of action of 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been suggested that 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione may induce apoptosis in cancer cells by activating certain signaling pathways.
Efectos Bioquímicos Y Fisiológicos
3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has been shown to exhibit significant biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione in lab experiments is its potent biological activity, which makes it a promising candidate for drug development. However, one of the limitations of using 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione. One potential area of interest is the development of more efficient synthesis methods for 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione. Another potential area of interest is the investigation of the potential use of 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione and to identify potential molecular targets for its activity.
Aplicaciones Científicas De Investigación
3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent anti-cancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has also been shown to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
1206993-76-1 |
|---|---|
Nombre del producto |
3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C24H18N4O3 |
Peso molecular |
410.433 |
Nombre IUPAC |
3-[(4-methylphenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H18N4O3/c1-15-7-9-16(10-8-15)14-28-23(29)19-12-11-18(13-20(19)25-24(28)30)22-26-21(27-31-22)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,25,30) |
Clave InChI |
FRKWKXZUVIFKIG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)NC2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,5-Dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2910114.png)
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2910116.png)
![N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2910117.png)
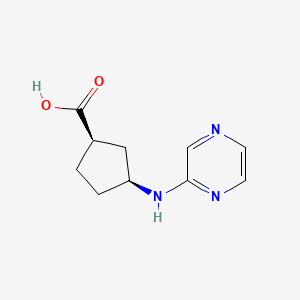
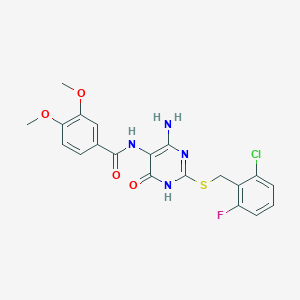
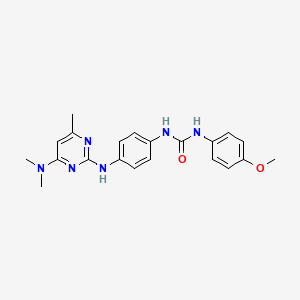
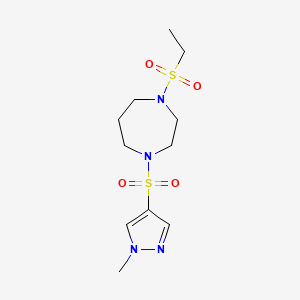
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2910126.png)
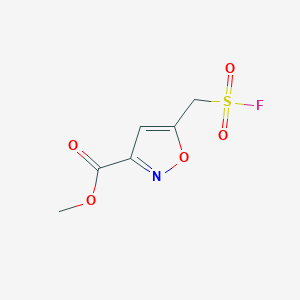
![2-Chloro-N-[[2-(furan-2-ylmethoxy)-4-methylphenyl]methyl]propanamide](/img/structure/B2910129.png)
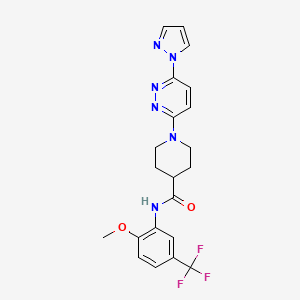
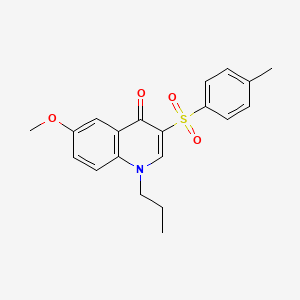
![2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B2910136.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2910137.png)